molecular formula C8H4N2O2 B8816575 1,4-Phthalazinedione CAS No. 20116-64-7

1,4-Phthalazinedione

Cat. No.: B8816575
CAS No.: 20116-64-7
M. Wt: 160.13 g/mol
InChI Key: YSZIOXAEADAJLX-UHFFFAOYSA-N
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Description

1,4-Phthalazinedione is a useful research compound. Its molecular formula is C8H4N2O2 and its molecular weight is 160.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

20116-64-7

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

phthalazine-1,4-dione

InChI

InChI=1S/C8H4N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H

InChI Key

YSZIOXAEADAJLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=NC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Later it was found (F. G. Baddar, M. F. El-Newaihy and M. R. Salem, J. Chem. Soc. 838, 1969) that in the reaction of 1-phenylnaphthalene-2,3-dicarboxylic anhydride (R=H in formula (XXX)) ##STR5## with hydrazine that a mixture of the N-amino compound and the phthalazine-1,4-dione were obtained. The 4'-7-dimethoxy anhydride (R=OMe) however gave the N-amino compound.
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Name
N-amino
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Synthesis routes and methods II

Procedure details

When R7 and R8 are cyclopentylene or cyclohexylene, the dichloro intermediate is conveniently prepared from a 4,5,6,7-tetrahydro-4,7-(methano or ethano)isobenzofuran-1,3-dione. Diels and Alder, Ann., 478, 149 (1930); Ann., 490, 236 (1931). The dione compound is reacted with excess hydrazine hydrate in an exothermic reaction to produce the corresponding hexahydro-5,8-(methano or ethano)phthalazine-1,4-dione. Additional heating at 100°-170° C. for 10-30 minutes may be useful to complete the reaction. The phthalazine-1,4-dione is then reacted with excess phosphorus oxychloride heated at reflux for about 2-4 hours, cooled and the product hydrolyzed by careful addition of ice and water to produce the dichloro intermediate.
[Compound]
Name
dichloro
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[Compound]
Name
4,5,6,7-tetrahydro
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Synthesis routes and methods III

Procedure details

To a solution of t-butyl hypochlorite (12.3 g., 0.12 m.) in acetone (500 ml.), which is cooled to -50°, is added to sodium salt of phthalhydrazide (12.4 g., 0.067 m.). The reaction mixture is stirred vigorously for 3 hours at -50° and then filtered to give a solution of 1,4-phthalazinedione. 1,3-Cyclooctadiene (12.0 g., 0.11 m.) is added to the green solution (-50°) and the green solution is warmed to 0°. The solution is kept at 0° until the green color is discharged (1.5 hours). The crude product (5.6 g.) is collected by filtration. Recrystallization of the crude product from methylene chloride-methanol affords white microprisms of 1,4-butano-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione (5.0 g., 53%) mp 206°-207° C.
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12.3 g
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reactant
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500 mL
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solvent
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12.4 g
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Synthesis routes and methods IV

Procedure details

Briefly, N-(4-bromobutyl)phthalimide was treated with the anion of ethyl N-hydroxyacetimidate in tetrahydrofuran to yield ethyl N-[(4-phthalimidobutyl)oxy]acetimidate. The product was then treated with hydrazine to release the desired amine, ethyl N-[(4-aminobutyl)oxy]acetamidate, from the phthalimide. The desired amine was isolated from the crude product by removal of phthalazine-1,4-dione by filtration, and was coupled to biotin using dicyclohexyl carbodiimide and N-hydroxy succinimide in dimethylformamide. Acidic hydrolysis of the coupled product, ethyl N-[(4-biotinamidobutyl)oxy]acetamidate, gave the final product, N-(4-aminooxybutyl)biotinamide, V. Other analogous aminooxy linkers may be prepared by variations of the above synthetic procedure. The synthesis of biotin aminooxy linker V is described in more detail and summarized in the reaction scheme presented in Example 1.
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amine
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[Compound]
Name
ethyl N-[(4-aminobutyl)oxy]acetamidate
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Name
phthalimide
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